molecular formula C17H18N6O3S B2595024 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone CAS No. 941906-16-7

2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone

Cat. No.: B2595024
CAS No.: 941906-16-7
M. Wt: 386.43
InChI Key: KNXCWIRWQOVKON-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a fused triazolo[4,5-d]pyrimidine core substituted with a 3-methoxyphenyl group at position 3 and a thioether-linked morpholinoethanone moiety at position 5. The triazolopyrimidine scaffold is known for its bioisosteric properties with purine bases, making it a candidate for targeting nucleotide-binding proteins such as kinases or GTPases . The 3-methoxyphenyl group enhances lipophilicity and may influence π-π stacking interactions in biological targets, while the morpholino ring contributes to solubility and metabolic stability due to its saturated oxygen-containing structure. The thioether bridge (C–S–C) offers stability against hydrolysis compared to ethers, which is critical for oral bioavailability .

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-25-13-4-2-3-12(9-13)23-16-15(20-21-23)17(19-11-18-16)27-10-14(24)22-5-7-26-8-6-22/h2-4,9,11H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXCWIRWQOVKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCOCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents include hydrazine derivatives and formamide, under conditions such as refluxing in ethanol or other suitable solvents.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the triazolopyrimidine core is reacted with methoxybenzene derivatives in the presence of catalysts like aluminum chloride.

    Thioether Formation:

    Morpholinoethanone Attachment: The final step involves the coupling of the thioether intermediate with morpholinoethanone, typically using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the methoxyphenyl group, potentially leading to deoxygenation or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrimidine derivatives and deoxygenated methoxyphenyl compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, triazolopyrimidine derivatives, including this compound, are investigated for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activities. This can lead to the inhibition of enzyme activity, alteration of signaling pathways, and subsequent biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with three key analogues (Table 1):

Compound Name Core Structure Key Substituents Reference
Target Compound : 2-((3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone Triazolo[4,5-d]pyrimidine 3-Methoxyphenyl, thioether-linked morpholinoethanone
Analogue 1 : 2-(3-Methoxyphenoxy)-1-{4-[3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone Triazolo[4,5-d]pyrimidine 3-Methoxyphenyl, piperazinyl-linked ethanone (oxygen bridge)
Analogue 2 : Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivatives Thiophene Malononitrile/ethyl cyanoacetate, amino/hydroxy groups
Analogue 3 : Nucleotide analog with terpene-derived thioether Pyrimidine-sugar conjugate Terpene-thioether, tert-butyldimethylsilyl (TBS) protecting group

Key Observations :

  • Morpholino vs. Morpholino derivatives typically exhibit better metabolic stability due to reduced oxidative metabolism .
  • Thioether vs. Ether : The thioether in the target compound enhances chemical stability compared to Analogue 1’s ether linkage, particularly under acidic conditions. However, thioethers are more susceptible to oxidation, requiring formulation adjustments .
Physicochemical and Pharmacokinetic Properties

Hypothetical data based on structural trends (Table 2):

Property Target Compound Analogue 1 (Piperazine) Analogue 2 (Thiophene) Analogue 3 (Nucleotide)
Molecular Weight ~450 g/mol ~460 g/mol ~300 g/mol ~900 g/mol
logP 2.5 2.0 1.8 5.0
Aqueous Solubility Moderate High (salt forms) Low Very Low
Metabolic Stability High Moderate Low Moderate

Analysis :

  • The target compound’s logP (~2.5) balances lipophilicity and solubility, favoring membrane permeability. Analogue 3’s high logP (~5.0) reflects its large, lipophilic terpene moiety, limiting oral absorption .
  • Analogue 1’s piperazine group enables salt formation, improving solubility but increasing renal clearance risks. The morpholino group in the target compound avoids this trade-off .

Biological Activity

The compound 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone is a complex organic molecule that exhibits significant biological activity. Its structural features include a triazole moiety, a pyrimidine ring, and a morpholino group, which together contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in cancer therapy.

Chemical Structure

The molecular formula of the compound is C16H18N6OSC_{16}H_{18}N_{6}OS with a molecular weight of approximately 342.42 g/mol. The core structure includes:

  • Triazole and Pyrimidine Rings : These heterocycles are known for their diverse biological activities.
  • Methoxyphenyl Group : The presence of the methoxy group is believed to enhance the compound's lipophilicity and biological interactions.
  • Morpholino Ethanol Group : This moiety may contribute to the compound's ability to interact with biological targets.

Biological Activity

Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidines possess a wide range of biological activities, including:

  • Antitumor Activity : Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. For instance, triazolo-pyrimidines exhibited IC50 values in the low micromolar range against various cancer cell lines such as MDA-MB-231 and MCF-7 .

Table 1: Antitumor Activity of Triazolo-Pyrimidine Derivatives

CompoundCell LineIC50 (μM)Reference
4cMDA-MB-23117.83
4jMCF-719.73
CisplatinMDA-MB-23138.6

The precise mechanism by which this compound exerts its antitumor effects remains under investigation. However, it is hypothesized that:

  • Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Specific Pathways : Similar compounds have been shown to interact with DNA and proteins involved in cell growth and survival pathways.

Case Studies

In one study focusing on triazolo-pyrimidine derivatives, several compounds were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Notably, compounds bearing methoxy substituents displayed enhanced activity compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolo[4,5-d]pyrimidine core via cyclization of substituted pyrimidine precursors. Key steps include:

  • Thioether linkage : Reacting a 7-mercapto-triazolo[4,5-d]pyrimidine intermediate with a morpholinoethanone derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .
  • Optimization : Adjusting solvent polarity, temperature (60–80°C), and stoichiometry of reagents to improve yield and minimize byproducts like disulfide derivatives .

Q. How is the structural characterization of this compound validated, and what analytical techniques are critical?

  • Methodological Answer :

  • X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of the triazole ring and thioether bond geometry. Use single-crystal diffraction data (e.g., Mo-Kα radiation) and refine with software like SHELX .
  • Spectroscopic validation :
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • HRMS : Confirm molecular ion peaks with <2 ppm error .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and validate with triplicate experiments .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays to identify potential targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative assays : Replicate studies under standardized conditions (e.g., cell line provenance, serum concentration) to isolate variables .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Structural analogs : Synthesize derivatives (e.g., replacing morpholino with piperazine) to correlate specific substituents with activity .

Q. What computational strategies are effective for predicting the environmental fate and toxicity of this compound?

  • Methodological Answer :

  • QSAR modeling : Use tools like EPI Suite to estimate biodegradation potential and bioaccumulation factors based on logP and molecular weight .
  • Molecular docking : Simulate interactions with environmental receptors (e.g., soil enzymes) using AutoDock Vina to assess persistence .
  • Ecotoxicity assays : Combine with in silico predictions (e.g., ECOSAR) to prioritize lab testing on model organisms (e.g., Daphnia magna) .

Q. How can the compound’s mechanism of action be elucidated in anticancer studies?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
  • Protein binding assays : Use SPR (surface plasmon resonance) to measure affinity for suspected targets (e.g., tubulin) .
  • Cellular imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC) to visualize apoptosis/necrosis dynamics .

Q. What experimental designs are suitable for studying its stability under physiological conditions?

  • Methodological Answer :

  • pH-dependent stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Plasma stability : Use human plasma spiked with the compound, centrifuge at intervals, and quantify parent compound loss .
  • Light/thermal stress : Expose to UV light (254 nm) or 40–60°C to identify degradation pathways .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous media during in vitro assays?

  • Answer :

  • Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) via emulsion-solvent evaporation to improve bioavailability .

Q. What strategies validate the compound’s selectivity in kinase inhibition assays?

  • Answer :

  • Kinase profiling panels : Test against a broad panel (e.g., 100+ kinases) at 1 µM concentration to identify off-target effects .
  • Crystal structure analysis : Compare binding modes with non-target kinases (e.g., PDB structures) to refine SAR .

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